[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
Description
Properties
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOMTCYUPNRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247874 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-39-7 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111340-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol typically involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can undergo various reactions to form the desired product. One common method involves the reaction of 3-amino-1,2,4-triazole with isopropyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is a compound with the molecular formula and a molecular weight of 141.17 . It is also known by other names, including 1H-1,2,4-Triazole-5-methanol, 1-(1-methylethyl)-; (2-Isopropyl-2H-1,2,4-triazol-3-yl)methanol; 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol; and (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanol .
Here's an overview of its characteristics and applications:
Characteristics
- Compound ID: Y507-5403
- SMILES: CC(C)n1c(CO)ncn1
- Stereo: ACHIRAL
- logP: -0.0004
- logD: -0.0011
- logSw: -0.446
- Hydrogen bond acceptors count: 3
- Hydrogen bond donors count: 1
- Polar surface area: 43.797
- InChI Key: XIAOMTCYUPNRKB-UHFFFAOYSA-N
Scientific Research Applications
While the search results do not provide specific applications of this compound, they do highlight the broader applications of triazole derivatives in medicinal chemistry:
- Antistaphylococcal Agents: Triazole-based molecular hybrids, particularly [2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines, exhibit significant antistaphylococcal activity and are being studied as effective antibacterial agents . The presence of a cycloalkyl or electron-rich heterocyclic fragment at the third position of the triazole ring is crucial for antibacterial activity .
- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties .
- Building Blocks in Synthesis: Triazoles can act as "building blocks," allowing the introduction of structural motifs to enhance desired effects .
- Isosteric Substitution: The simple substitution of the 1,2,4-triazole moiety in 5-(4H-1,2,4-triazol-4-yl)isophthalic acid (5-TIA) has been demonstrated .
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The biological and physicochemical properties of triazole derivatives are highly influenced by substituents. Below is a comparative analysis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Isopropyl vs.
- Difluoroethyl Substituent: The difluoroethyl group in [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- 4-Methoxybenzyl Group : This substituent introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with hydrophobic pockets in proteins .
Anticancer Potential:
Triazole-tethered indolinones (e.g., compounds in ) exhibit potent VEGFR-2 inhibition, a key target in anticancer therapy. While the target compound lacks direct activity data, its isopropyl group may modulate kinase selectivity compared to chlorophenyl or nitro-substituted analogs .
Antimicrobial and Antifungal Activity:
- Triazole-thiol derivatives () with pyridinyl substituents show MIC values of 31.25 µg/mL against Pseudomonas aeruginosa. The isopropyl group in the target compound may alter membrane permeability compared to ethyl or methoxy groups .
- Fluorometric screening () identified an imidazolylindol-propanol derivative with potent antifungal activity (MIC: 0.001 µg/mL). The hydroxymethyl group in the target compound could similarly participate in hydrogen bonding with fungal targets .
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility, but this is counterbalanced by hydrophobic substituents. For example, (1-methyl-1H-1,2,4-triazol-5-yl)methanol is more water-soluble than the isopropyl analog .
- Melting Points : Triazole derivatives with strong intermolecular interactions (e.g., hydrogen bonding, aromatic stacking) often exhibit high melting points (>300°C, as seen in ). The target compound’s melting point is unreported but likely lower due to the isopropyl group’s steric effects .
Biological Activity
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, making it a candidate for pharmaceutical applications. The following sections will explore its synthesis, biological activity, and potential applications based on recent research findings.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- CAS Number : 111340-39-7
The structure of this compound includes a triazole ring that is known to facilitate interactions with biological receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with isopropyl alcohol under acidic conditions. This method allows for the formation of the desired compound through a series of chemical reactions optimized for yield and purity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The prevailing MIC was noted at 15.6 µg/mL for some derivatives .
Antifungal Properties
The antifungal activity of triazole derivatives has also been well-documented. These compounds function by inhibiting the synthesis of ergosterol in fungal cell membranes. This mechanism is crucial for their effectiveness against pathogenic fungi.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Triazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways. Their ability to modulate cellular processes makes them promising candidates for cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various triazole derivatives, this compound was shown to possess superior activity against Candida albicans compared to other tested compounds. The study utilized a broth microdilution method to determine the MIC and minimum bactericidal concentration (MBC), confirming its potential as an effective antifungal agent.
| Compound Name | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 15.6 | 31.25 |
| Control (Fluconazole) | 8 | 16 |
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF7) with an IC50 value of 25 µM after 48 hours of treatment.
Q & A
Q. How can low yields in alkylation steps during synthesis be addressed?
- Methodological Answer : Optimize base selection (e.g., K₂CO₃ vs. NaH) to enhance nucleophilicity. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane). Alternatively, switch to ultrasonic irradiation (40 kHz) to accelerate reaction kinetics and reduce side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
